bhg-F-N-Y-Y-W
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Bhg-F-N-Y-Y-W” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions. Subsequent steps include the introduction of functional groups via substitution reactions, often using reagents such as halides and amines. The final product is purified through techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“Bhg-F-N-Y-Y-W” undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include halides, amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” include various derivatives with modified functional groups. These derivatives are often used as intermediates in the synthesis of more complex molecules with specific biological or chemical properties.
Scientific Research Applications
“Bhg-F-N-Y-Y-W” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: “this compound” is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “Bhg-F-N-Y-Y-W” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of gene expression, and modulation of cellular processes.
Comparison with Similar Compounds
“Bhg-F-N-Y-Y-W” is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:
Oxadiazoles: These compounds share a similar heterocyclic structure but differ in the arrangement of nitrogen and oxygen atoms.
Furan Derivatives: These compounds have a furan ring structure and exhibit similar reactivity but differ in their biological activities.
Cinnamates: These compounds contain a cinnamic acid moiety and are known for their antimicrobial properties.
The uniqueness of “this compound” lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C59H60N8O10 |
---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C59H60N8O10/c60-51(70)32-49(65-55(72)48(28-34-10-2-1-3-11-34)66-58(75)53(61)52-43-15-6-4-12-37(43)22-23-38-13-5-7-16-44(38)52)57(74)64-46(29-35-18-24-40(68)25-19-35)54(71)63-47(30-36-20-26-41(69)27-21-36)56(73)67-50(59(76)77)31-39-33-62-45-17-9-8-14-42(39)45/h1-21,24-27,33,46-50,52-53,62,68-69H,22-23,28-32,61H2,(H2,60,70)(H,63,71)(H,64,74)(H,65,72)(H,66,75)(H,67,73)(H,76,77)/t46-,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
ODHKJPGCAWIPPT-ZQJLCUDRSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)N |
Origin of Product |
United States |
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